PD158780

Vue d'ensemble

Description

PD 158780 est un inhibiteur puissant de la famille des récepteurs du facteur de croissance épidermique, qui comprend le récepteur du facteur de croissance épidermique, ErbB2, ErbB3 et ErbB4. Ce composé est connu pour sa capacité à inhiber l'autophosphorylation de ces récepteurs, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PD 158780 implique plusieurs étapes, commençant par la préparation de la structure principale de la pyrido[3,4-d]pyrimidine. Les étapes clés comprennent :

Formation du noyau pyrido[3,4-d]pyrimidine : Ceci est généralement réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe bromophényle : Cette étape implique la bromation du cycle phényle, suivie de sa fixation à la structure principale.

Méthylation : La dernière étape implique la méthylation du groupe amino pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de PD 158780 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

PD 158780 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .

Applications de la recherche scientifique

PD 158780 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des membres de la famille des récepteurs du facteur de croissance épidermique.

Biologie : Utilisé pour étudier le rôle de la signalisation du récepteur du facteur de croissance épidermique dans les processus cellulaires.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers qui surexpriment les membres de la famille des récepteurs du facteur de croissance épidermique.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les membres de la famille des récepteurs du facteur de croissance épidermique

Mécanisme d'action

PD 158780 exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP des membres de la famille des récepteurs du facteur de croissance épidermique. Cette inhibition empêche l'autophosphorylation de ces récepteurs, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires comprennent le récepteur du facteur de croissance épidermique, ErbB2, ErbB3 et ErbB4 .

Applications De Recherche Scientifique

PD158780 is a chemical compound that acts as a potent inhibitor of the ErbB receptor family of tyrosine kinases . It has demonstrated effectiveness against EGFR, ErbB2, and ErbB2/ErbB4, with IC50 values of 0.008, 49, and 52 nM, respectively . this compound does not inhibit FGF or PDGF-mediated tyrosine phosphorylation .

Scientific Research Applications

This compound has been used in a variety of scientific research applications:

- Inhibition of EGFR: this compound is utilized to inhibit EGFR tyrosine kinase activity in studies examining the effects of tumor necrosis factor-α (TNFα) on mammary epithelial cells (MEC) . It has been shown that this compound does not block proliferation induced by TNFα, suggesting that EGFR tyrosine kinase activity is not necessary for TNFα action in normal MEC .

- Cell Migration Studies: this compound has been used to study cell migration. At low concentrations (0.25-0.5 μM), it inhibits normal human keratinocyte (NHK) migration directionality, while at higher concentrations (1.0 μM and above), it inhibits both cell migration directionality and rate .

- Receptor Internalization: Treatment of NIH3T3 cells expressing EGFR with this compound reduces the internalization rate of the receptor .

- Lysophosphatidic Acid (LPA) signaling: this compound potently inhibited the LPA-stimulated MAP kinase kinase 1/2 (MKK1/2) activation and EGF receptor tyrosine phosphorylation in HeLa cells .

- Combination therapy: Combining 111In-DTPA-hEGF with this compound (gefitinib) resulted in a greater level of DNA damage and enhanced cytotoxicity compared with 111In-DTPA-hEGF alone, suggesting that combining Auger electron–emitting radiopharmaceuticals that target peptide receptors with small-molecule TKIs may be a useful therapeutic strategy .

- Insulin-like Growth Factor-1 Receptor (IGF1R): The original observation of IGF1R-induced resistance to EGFR inhibition was made in SCC-25 cells treated with this compound . this compound reduced cell number, and activation of the IGF1R with des[1-3]–IGF-1 caused a similar increase in cell number that was only minimally affected by this compound .

Case Studies

- Tumor Necrosis Factor-α Action: In normal mammary epithelial cells, TNFα can regulate cell growth, morphogenesis, and functional differentiation similar to epidermal growth factor (EGF) . Studies using this compound showed that EGFR tyrosine kinase activity is not necessary for TNFα action in normal MEC .

- Non-Small Cell Lung Carcinoma (NSCLC): A radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative, APP-1, was synthesized and evaluated as a PET imaging probe to discriminate the difference in mutations of tumors . APP-1 was the strongest inhibitor of the L858R mutant EGFR-TK, and a weak inhibitor of the L858R/T790M mutant EGFR-TK .

- Resistance to EGFR Inhibition: Activation of the IGF1R in SCC-25 cells confers resistance to the growth-inhibitory effects of EGFR inhibition . The protective effect of IGF1R activation was measurable across a range of doses for multiple EGFR-TKIs including this compound, gefitinib, and erlotinib .

Data Table

| Kinase | IC50 (nM) |

|---|---|

| EGFR | 0.008 |

| ErbB2 | 49 |

| ErbB2/ErbB4 | 52 |

Mécanisme D'action

PD 158780 exerts its effects by competitively inhibiting the ATP-binding site of the epidermal growth factor receptor family members. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The molecular targets include epidermal growth factor receptor, ErbB2, ErbB3, and ErbB4 .

Comparaison Avec Des Composés Similaires

PD 158780 est unique en raison de sa haute spécificité et de sa puissance envers la famille des récepteurs du facteur de croissance épidermique. Des composés similaires comprennent :

Erlotinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique, mais avec une spécificité et une puissance différentes.

Gefitinib : Similaire à l'erlotinib, mais avec des variations dans son profil inhibiteur.

Lapatinib : Inhibe à la fois le récepteur du facteur de croissance épidermique et ErbB2, mais avec des propriétés pharmacocinétiques différentes

PD 158780 se distingue par son inhibition réversible et compétitive de l'ATP, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques .

Activité Biologique

PD158780 is a potent inhibitor of the ErbB receptor family of tyrosine kinases, particularly targeting the epidermal growth factor receptor (EGFR). Its biological activity has been extensively studied in various contexts, including cancer therapy and neurobiological research. This article summarizes the key findings related to the biological activity of this compound, including its mechanism of action, effects in cellular models, and implications in clinical settings.

This compound functions primarily by inhibiting the kinase activity of EGFR and other ErbB family members. The compound exhibits low nanomolar IC50 values against EGFR (0.008 nM), ErbB2 (49 nM), and ErbB4 (52 nM) . This specificity allows it to effectively block downstream signaling pathways involved in cell proliferation and survival.

Key Inhibition Data

| Target | IC50 (nM) |

|---|---|

| EGFR | 0.008 |

| ErbB2 | 49 |

| ErbB4 | 52 |

In Vitro Studies

Research has demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines. For instance, in SCC-25 cells, treatment with this compound resulted in a 66% reduction in cell number after 48 hours . Moreover, the compound's ability to block EGF-induced cell proliferation highlights its potential as a therapeutic agent against EGFR-dependent tumors.

Case Study: Head and Neck Cancer

In a Phase II clinical trial, this compound was evaluated for its efficacy in combination with other therapies for patients with head and neck squamous cell carcinoma (HNSCC). The results indicated that activation of the insulin-like growth factor receptor (IGF1R) conferred resistance to EGFR inhibition, suggesting that combination therapies may enhance treatment efficacy .

Neurobiological Implications

Beyond cancer research, this compound has been utilized to explore its effects on dopaminergic signaling. A study involving NRG1 treatment showed that this compound modulated extracellular dopamine levels and influenced behaviors in animal models . This finding suggests that this compound may have broader implications in neuropharmacology.

Experimental Setup

In experiments assessing dopamine release, adult male mice were treated with NRG1 and this compound. The outcomes were measured using high-performance liquid chromatography (HPLC) to determine extracellular dopamine content .

Summary of Findings

The biological activity of this compound underscores its significance as a therapeutic agent targeting the EGFR pathway. Its potent inhibition of key receptors involved in cancer progression and potential effects on neurobiology highlight its versatility.

Implications for Future Research

Further studies are warranted to explore:

- Combination Therapies : Investigating how this compound can be effectively combined with other agents to overcome resistance mechanisms.

- Neurobiological Effects : Understanding the full scope of this compound's impact on neurotransmitter systems could lead to novel applications beyond oncology.

Propriétés

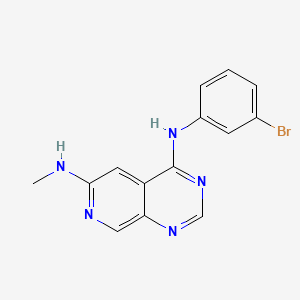

IUPAC Name |

4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHMLBXBRCITHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274443 | |

| Record name | pd 158780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171179-06-9 | |

| Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pd 158780 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD158780 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.